Oxidation State and Acid Strength: pKa Differential of ~4 Orders of Magnitude vs. 1H-Pyrazole-4-sulfonic Acid
1H-Pyrazole-4-sulfinic acid exhibits a pKa of approximately 2.2, characteristic of sulfinic acids, which is roughly 4 orders of magnitude weaker than the sulfonic acid analog (pKa < -1) [1][2]. This significant difference in acid strength dictates their divergent chemical behavior: sulfinic acids are weak acids and nucleophiles, while sulfonic acids are strong acids and electrophiles. This fundamental property directly impacts synthetic strategy and reagent selection.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 2.2 (at 25 °C) |
| Comparator Or Baseline | 1H-Pyrazole-4-sulfonic acid: pKa < -1 (estimated, comparable to mineral acids) |
| Quantified Difference | ΔpKa > 3.2 (target compound is >10³ times less acidic) |
| Conditions | Class-level property derived from sulfinic vs. sulfonic acid series |
Why This Matters
The weaker acidity of 1H-pyrazole-4-sulfinic acid allows for controlled nucleophilic reactivity under milder basic conditions, whereas the strong acidity of sulfonic acids necessitates harsher conditions and limits nucleophilic applications.
- [1] Britannica, T. Editors of Encyclopaedia. (2008, August 15). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. Encyclopedia Britannica. Retrieved from https://www.britannica.com/science/organosulfur-compound/Other-sulfinyl-and-sulfonyl-compounds View Source
- [2] Grandberg, I. I., Nam, N. L., & Sorokin, V. I. (1997). New method for the sulfonation of pyrazoles. Chemistry of Heterocyclic Compounds, 33(5), 609-611. View Source
